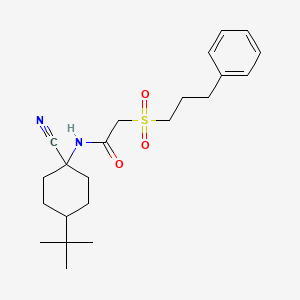
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tert-butyl group, a cyanocyclohexyl moiety, and a phenylpropanesulfonyl acetamide group, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide typically involves multiple steps:
-
Formation of the Cyanocyclohexyl Intermediate
- Starting with 4-tert-butylcyclohexanone, the compound undergoes a cyanation reaction using a cyanide source such as sodium cyanide (NaCN) in the presence of a catalyst like copper(I) cyanide (CuCN).
- Reaction conditions: Solvent (e.g., ethanol), temperature (e.g., 80°C), and time (e.g., 6 hours).
-
Synthesis of the Phenylpropanesulfonyl Acetamide
- The phenylpropanesulfonyl chloride reacts with acetamide in the presence of a base such as triethylamine (TEA).
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (e.g., room temperature), and time (e.g., 12 hours).
-
Coupling Reaction
- The cyanocyclohexyl intermediate is coupled with the phenylpropanesulfonyl acetamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction conditions: Solvent (e.g., tetrahydrofuran), temperature (e.g., 25°C), and time (e.g., 24 hours).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
化学反応の分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of alcohols or ketones.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction
- Reduction reactions can target the nitrile group, converting it to an amine.
- Common reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
-
Substitution
- The sulfonyl group can participate in nucleophilic substitution reactions.
- Common reagents: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of tert-butyl alcohol or ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Biochemical Studies: Used in the study of enzyme interactions and protein binding due to its complex structure.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific pathways.
Industry
Polymer Synthesis: Used in the synthesis of specialty polymers with unique properties.
Chemical Sensors:
作用機序
The mechanism by which N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes.
類似化合物との比較
Similar Compounds
-
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide vs. N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)ethanamide
- The ethanamide variant has a slightly different structure, which may affect its reactivity and applications.
-
This compound vs. N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)propionamide
- The propionamide variant has an additional carbon in the acyl chain, potentially altering its chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropylsulfonyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3S/c1-21(2,3)19-11-13-22(17-23,14-12-19)24-20(25)16-28(26,27)15-7-10-18-8-5-4-6-9-18/h4-6,8-9,19H,7,10-16H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJHIVQXWPJLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)CS(=O)(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














